molecular formula C10H16ClN3O B2712179 2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride CAS No. 1420961-37-0

2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride

Cat. No. B2712179
CAS RN: 1420961-37-0
M. Wt: 229.71
InChI Key: OSBOCBYLSZFPST-UHFFFAOYSA-N
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Description

“2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride” is a chemical compound with the molecular formula C10H16ClN3O . It has a molecular weight of 229.71 . The compound is typically in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis Methodologies

Research on related pyrazine compounds has led to the development of efficient synthesis methods. For example, Alizadeh and Ghanbaripour (2014) reported an efficient synthesis of 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives, utilizing piperidine as a catalyst in a one-pot, three-component reaction, showcasing ease of handling, good yields, and easy purification (Alizadeh & Ghanbaripour, 2014). This demonstrates the role of piperidine-based structures in facilitating complex organic syntheses.

Genotoxicity Studies

A study conducted by Kalgutkar et al. (2007) investigated the genotoxicity potential of a novel 5-HT2C receptor agonist for obesity treatment, which shares structural similarities with 2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride. This research identified metabolism-dependent genotoxic effects, providing insights into the bioactivation pathways that could inform the safety profile of related compounds (Kalgutkar et al., 2007).

Antimicrobial Activity

El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which involved reactions with compounds including piperidine. This work contributed to the development of compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Potential Therapeutic Applications

Research into the therapeutic applications of pyrazine derivatives includes the development of compounds for potential use as antipsychotic molecules. Pinna et al. (2013) synthesized new compounds based on the pyrazole and isoxazole framework, which were fused to a cycloalkene unit and bore a 1-piperidinyl group, highlighting the potential of these compounds in antipsychotic therapy (Pinna, Loriga, Pinna, & Chelucci, 2013).

Safety and Hazards

Safety data sheets indicate that exposure to “2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride” should be avoided. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methyl-3-piperidin-4-yloxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-10(13-7-6-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBOCBYLSZFPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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